VX-702
Overview
Description
VX-702 is a small molecule investigational oral anti-cytokine therapy primarily used for the treatment of inflammatory diseases, specifically rheumatoid arthritis. It acts as a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), showing 14-fold higher selectivity for p38α compared to p38β .
Mechanism of Action
Target of Action
VX-702 is a small molecule that primarily targets the p38 MAP kinase . This kinase plays a crucial role in the production of cytokines, which are proteins that mediate inflammation and immune responses .
Mode of Action
This compound acts as an ATP-competitive inhibitor of p38α MAPK . It effectively inhibits the production of LPS-stimulated TNFα, IL-6, and IL-1β . These are cytokines that play a significant role in the inflammatory response. By inhibiting their production, this compound can reduce inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAP kinase pathway . This pathway is involved in cellular responses to cytokines and stress. When this pathway is inhibited, the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β is reduced .
Pharmacokinetics
It has been reported that this compound demonstrates good tolerability with three months of treatment
Result of Action
The inhibition of the p38 MAP kinase pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines . This results in a decrease in inflammation, which can be beneficial in the treatment of inflammatory diseases like rheumatoid arthritis . Clinical studies have shown that this compound can lead to improvements in the signs and symptoms of rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
VX-702 plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as Mitogen-activated protein kinase 14, Tumor necrosis factor, Interleukin-1 beta, and Interleukin-6 . This compound effectively inhibits LPS-stimulated TNF alpha, IL-6, and IL-1 beta production .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound reduces the number of apoptotic cells in damaged kidney tissues . It also decreases cell viability and increases the number of apoptotic cells in TCMK-1 cells co-cultured with LPS-induced RAW264.7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a p38 MAP kinase inhibitor . It effectively inhibits LPS-stimulated TNF alpha, IL-6, and IL-1 beta production . This compound can bind IL-6, IL-1β, and MAPK, affecting the binding of IL-1β and its receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, reductions in the levels of C-reactive protein, soluble tumor necrosis factor receptor p55, and serum amyloid A were observed as early as week 1 in both studies, but these levels rapidly returned to baseline values by week 4 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a mouse model of S-AKI, administration of this compound by oral gavage decreased the elevated concentrations of IL-6, IL-1β, serum creatinine, and blood urea nitrogen .
Metabolic Pathways
This compound is involved in the mitogen-activated protein kinase (MAPK) signaling pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of VX-702 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including nitration, reduction, and amide formation .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
VX-702 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VX-702 has a wide range of scientific research applications:
Comparison with Similar Compounds
VX-702 is unique due to its high selectivity for p38α MAPK and its potent anti-inflammatory effects. Similar compounds include:
SB203580: Another p38 MAPK inhibitor, but with lower selectivity compared to this compound.
Doramapimod (BIRB 796): A potent p38 MAPK inhibitor with broader activity against multiple MAPK isoforms.
Ralimetinib (LY2228820): A selective p38 MAPK inhibitor used in cancer research.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Properties
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479543-46-9, 745833-23-2 | |
Record name | VX 702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VX-702 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VX-702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.